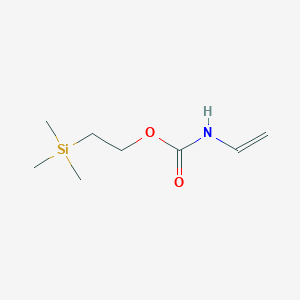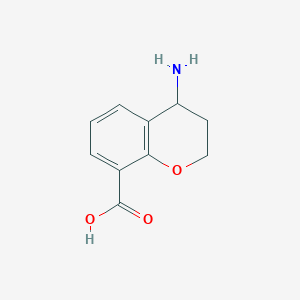
1-(3,4,5-Trifluorophenyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4,5-Trifluorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H8F3N. It is characterized by a cyclopropane ring attached to a trifluorophenyl group and an amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4,5-Trifluorophenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4,5-trifluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis and decarboxylation to yield the desired cyclopropanamine . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve yield and efficiency, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4,5-Trifluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The trifluorophenyl group can be reduced under specific conditions to yield partially or fully defluorinated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group typically yields nitroso or nitro derivatives, while nucleophilic substitution can result in the replacement of fluorine atoms with other functional groups .
Aplicaciones Científicas De Investigación
1-(3,4,5-Trifluorophenyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,4,5-Trifluorophenyl)cyclopropanamine involves its interaction with specific molecular targets. The trifluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the cyclopropane ring provides structural rigidity. This combination can result in unique biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3,4-Difluorophenyl)cyclopropanamine
- 1-(3,5-Difluorophenyl)cyclopropanamine
- 1-(4-Fluorophenyl)cyclopropanamine
Uniqueness
1-(3,4,5-Trifluorophenyl)cyclopropanamine is unique due to the presence of three fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other advanced materials .
Propiedades
Fórmula molecular |
C9H8F3N |
|---|---|
Peso molecular |
187.16 g/mol |
Nombre IUPAC |
1-(3,4,5-trifluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8F3N/c10-6-3-5(9(13)1-2-9)4-7(11)8(6)12/h3-4H,1-2,13H2 |
Clave InChI |
YNHGOBFJUAOYME-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=C(C(=C2)F)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


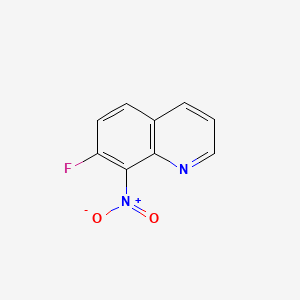
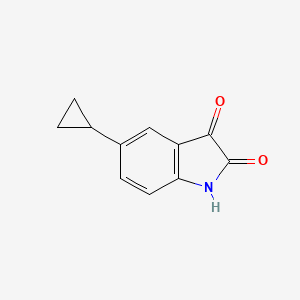
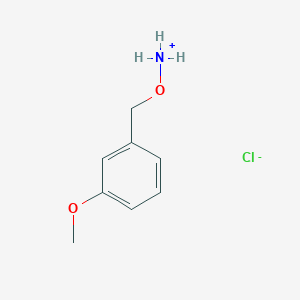
![1-(2-Chloro-5H-pyrrolo[3,2-d]pyrimidin-7-yl)ethanone](/img/structure/B15070303.png)
![2-Cyclopropyl-7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B15070316.png)
![2-(3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)ethanamine](/img/structure/B15070317.png)
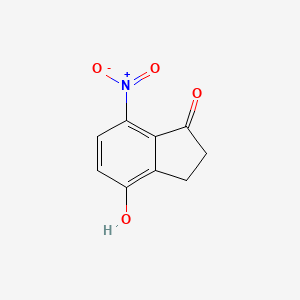
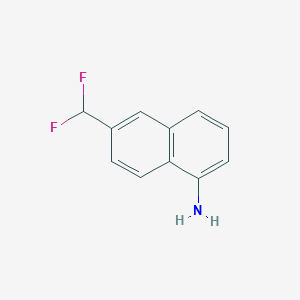
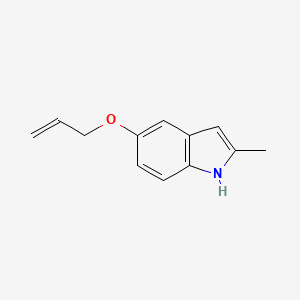
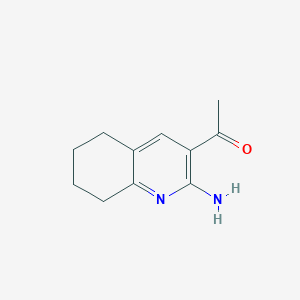

![[Dimethyl(propan-2-yl)silyl] butanoate](/img/structure/B15070339.png)
